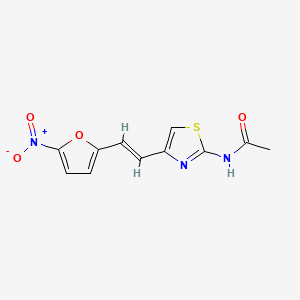

N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide

Description

N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide (CAS 7350-43-8), also abbreviated as NFTA, is a synthetic nitrofuran derivative with a distinct structure comprising a 5-nitro-2-furyl ethenyl group linked to a thiazolyl-acetamide backbone . It has been extensively studied for its carcinogenic properties, particularly in murine models. When administered orally to Swiss, RF, BALB/c, and C3H mice, NFTA induces lymphocytic leukemia and squamous cell tumors of the forestomach at high incidences (e.g., 22/22 leukemia in Swiss mice at 0.1% dietary dose) . Its carcinogenicity is attributed to metabolic activation via renal NADPH:cytochrome c reductase, forming reactive intermediates like N-hydroxy-NFTA that bind to macromolecules such as DNA and RNA . The International Agency for Research on Cancer (IARC) classifies NFTA as Group 2B ("possibly carcinogenic to humans") .

Properties

CAS No. |

7350-43-8 |

|---|---|

Molecular Formula |

C11H9N3O4S |

Molecular Weight |

279.27 g/mol |

IUPAC Name |

N-[4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-thiazol-2-yl]acetamide |

InChI |

InChI=1S/C11H9N3O4S/c1-7(15)12-11-13-8(6-19-11)2-3-9-4-5-10(18-9)14(16)17/h2-6H,1H3,(H,12,13,15)/b3-2+ |

InChI Key |

OHZHSLXGQCWJRV-NSCUHMNNSA-N |

Isomeric SMILES |

CC(=O)NC1=NC(=CS1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C=CC2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide typically involves the reaction of 5-nitro-2-furaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.

Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation (H2/Pd) are frequently used.

Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso and hydroxylamine derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

Pharmacological Applications

N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide exhibits potential pharmacological activities, which include:

- Antimicrobial Activity : Research indicates that furothiazole has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.

- Carcinogenic Studies : The compound has been identified as a bladder carcinogen in several studies. For instance, biotransformation studies in mice have demonstrated its potential to induce tumors, highlighting the need for careful handling and further investigation into its mechanisms of action and long-term effects on health .

- Drug Development : Given its unique structure, furothiazole serves as a scaffold for synthesizing new derivatives with enhanced biological activity. Researchers are exploring modifications to improve its selectivity and reduce toxicity while maintaining efficacy against targeted pathogens.

Toxicological Insights

This compound has been classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B). This classification stems from evidence linking the compound to cancer in animal models .

Toxicity Data Table

| Parameter | Value |

|---|---|

| Inhalation Unit Risk (IUR) | 0.00043 (µg/m³)^-1 |

| Oral Slope Factor (CSFo) | 1.5 (mg/kg-day)^-1 |

| Carcinogenic Classification | Group 2B |

Case Studies

- Biotransformation Studies : A key study focused on the biotransformation of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide in mice revealed insights into how this compound is metabolized and its implications for bladder cancer development. The findings emphasized the need for further research into metabolic pathways and potential detoxification mechanisms .

- Antimicrobial Efficacy Testing : In vitro studies have demonstrated that derivatives of furothiazole possess significant antimicrobial properties against multi-drug resistant strains of bacteria. These studies are crucial for understanding the compound's potential as a therapeutic agent in treating infections caused by resistant pathogens.

Mechanism of Action

The mechanism of action of N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide involves multiple pathways:

Antibacterial Activity: The compound interferes with bacterial DNA synthesis by generating reactive oxygen species (ROS) that cause DNA damage.

Antitumor Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Key Observations:

Acetamide vs. Formamide Substitution: Replacing the acetamide group in NFTA with formamide shifts carcinogenicity from leukemia/stomach tumors to bladder carcinomas, likely due to altered metabolic activation pathways .

Hydrazide and Hydrazino Derivatives: Compounds with hydrazine moieties (e.g., formic acid hydrazide) exhibit strong mammary and kidney carcinogenicity in rats, suggesting that the hydrazine group facilitates DNA adduct formation in these tissues .

Trifluorination : The trifluoroacetamide derivative retains forestomach tumorigenicity but loses leukemogenic activity, indicating that electron-withdrawing groups may reduce systemic toxicity while preserving local tissue effects .

Species and Strain Variability

- Mice: NFTA induces leukemia across multiple strains (Swiss, RF, BALB/c, C3H) with near-100% incidence at high doses . Thymectomy in Swiss mice abolishes leukemia but increases forestomach malignancy, implicating immune modulation in organotropism .

- Rats : NFTA analogs like formic acid hydrazide target mammary glands and kidneys in Sprague-Dawley rats, whereas NFTA itself is less active in this species .

Metabolic and Mechanistic Differences

- NFTA : Metabolized by renal NADPH:cytochrome c reductase to N-hydroxy intermediates, which form covalent adducts with guanine residues in DNA/RNA .

- Formamide Analog : Likely activated via bladder-specific peroxidases, generating electrophilic nitrenium ions that damage urothelial cells .

- Hydrazide Derivatives: Decompose to release free hydrazine, a known DNA-alkylating agent, explaining their broad carcinogenicity profile .

Biological Activity

N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide, also known as CAS 7350-43-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H9N3O4S, with a molecular weight of approximately 279.27 g/mol. The compound features a thiazole ring and a nitrofuran moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The presence of the thiazole ring in this compound is hypothesized to contribute to its cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| A-431 | 1.98 ± 1.22 | |

| Jurkat | 1.61 ± 1.92 | |

| U251 (glioblastoma) | <10 | |

| WM793 (melanoma) | <30 |

The structure-activity relationship (SAR) studies suggest that modifications to the thiazole and furan rings can enhance cytotoxicity. For instance, the introduction of electron-donating groups at specific positions has shown to increase activity significantly.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated promising antibacterial activity. Thiazole derivatives are known for their effectiveness against various Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis, making it a potential candidate for developing new antibiotics.

Case Studies and Research Findings

- Cytotoxicity in Cancer Cell Lines : A study involving various thiazole derivatives highlighted that compounds similar to this compound exhibited significant cytotoxic effects against human cancer cell lines, outperforming standard chemotherapeutics like doxorubicin in some cases .

- Mechanistic Studies : Molecular dynamics simulations have been used to understand the interactions between this compound and target proteins involved in cancer progression. These studies revealed hydrophobic interactions as a primary mode of binding .

- Antimicrobial Efficacy : Research has demonstrated that derivatives of thiazoles possess antimicrobial properties comparable to established antibiotics. The presence of nitro groups in the structure is crucial for enhancing antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.